G6PDi-1

概要

説明

G6PDi-1 は、グルコース-6-リン酸脱水素酵素(G6PD)の強力な可逆的非競合阻害剤です。この酵素は、ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)を産生するために不可欠なペントースリン酸経路の酸化反応部分で重要な役割を果たしています。 NADPH は、細胞における還元的生合成および抗酸化防御機構に不可欠です .

作用機序

G6PDi-1 は、ペントースリン酸経路の酸化反応部分の最初の段階であり、速度決定段階である酵素であるグルコース-6-リン酸脱水素酵素を阻害することによって、その効果を発揮します。この阻害は、NADPH 産生の減少につながり、これは還元的生合成や抗酸化防御など、NADPH に依存するさまざまな細胞プロセスに影響を与えます。 この化合物は、酵素の活性部位を特異的に標的にし、可逆的かつ非競合的な方法で結合します .

準備方法

合成経路と反応条件

G6PDi-1 の合成は、複数のステップを伴い、通常はコア構造の調製から始まり、その後官能基修飾が行われます。正確な合成経路は異なる場合がありますが、一般的には次の手順が含まれます。

コア構造の形成: このステップでは、縮合、環化、またはカップリング反応などの有機反応の一連によって、基本的な分子骨格が構築されます。

官能基修飾: 後続のステップでは、化合物の阻害活性に不可欠な特定の官能基を導入します。これらの修飾は、多くの場合、ハロゲン化、ニトロ化、またはスルホン化などの反応を制御された条件下で行うことによって達成されます。

工業生産方法

This compound の工業生産では、ラボでの合成プロセスをスケールアップする必要があります。これには、収率と純度を最大化する反応条件の最適化、大型反応器の使用、安全および環境規制への準拠が含まれます。 このプロセスには、結晶化またはクロマトグラフィーなどの精製ステップも含まれており、最終生成物を純粋な形で得ることができます .

化学反応の分析

反応の種類

G6PDi-1 は、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体が生成される可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾し、その活性を変化させる可能性があります。

置換: this compound は、ある官能基が別の官能基に置き換わる置換反応に関与することができ、これは異なる特性を持つアナログを作成するために役立ちます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。

置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が、制御された条件下で使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化された誘導体が生成される可能性があり、置換反応によって官能基が修飾されたさまざまなアナログが生成される可能性があります .

科学研究への応用

This compound は、科学研究で幅広い用途があります。

化学: これは、ペントースリン酸経路とその細胞代謝における役割を研究するためのツールとして使用されます。

生物学: 研究者は、this compound を使用して、さまざまな細胞タイプにおけるグルコース-6-リン酸脱水素酵素の役割、特に細胞増殖と生存への影響を調べます。

医学: this compound は、特にがんや神経変性疾患など、酸化ストレスと NADPH 産生が重要な要因となる疾患における治療の可能性を探求しています。

科学的研究の応用

G6PDi-1 has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the pentose phosphate pathway and its role in cellular metabolism.

Biology: Researchers use this compound to investigate the role of glucose-6-phosphate dehydrogenase in different cell types, including its impact on cell proliferation and survival.

Medicine: this compound is explored for its potential therapeutic applications, particularly in diseases where oxidative stress and NADPH production are critical factors, such as cancer and neurodegenerative diseases.

Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the study of metabolic pathways in industrial biotechnology

類似化合物との比較

類似化合物

デヒドロエピアンドロステロン (DHEA): グルコース-6-リン酸脱水素酵素のもう1つの阻害剤ですが、G6PDi-1 に比べて効力は弱いです。

6-アミノニコチンアミド: ペントースリン酸経路に影響を与える阻害剤ですが、作用機序は異なります。

This compound の独自性

This compound は、グルコース-6-リン酸脱水素酵素に対する高い効力と特異性によってユニークです。 その可逆的かつ非競合的な阻害機構により、酵素活性を精密に制御することが可能になり、研究と潜在的な治療用途の両方で貴重なツールとなります .

生物活性

G6PDi-1 is a potent, reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for cellular metabolism, primarily for generating NADPH, which is essential for biosynthetic reactions and maintaining redox balance. The biological activity of this compound has garnered significant interest due to its potential implications in various physiological and pathological processes, including cancer metabolism, immune response modulation, and oxidative stress management.

This compound specifically inhibits G6PD activity, leading to decreased NADPH production. This inhibition affects several metabolic pathways that rely on NADPH, including:

- Antioxidative Defense : Reduced NADPH levels impair the regeneration of glutathione (GSH) from its oxidized form (GSSG), compromising the cell's ability to counteract oxidative stress.

- Biosynthetic Pathways : The diminished availability of NADPH affects lipid synthesis and other anabolic processes.

Inhibition Characteristics

The half-maximal inhibitory concentration (IC50) of this compound for G6PD is approximately 70 nM, indicating its potency compared to other inhibitors like dehydroepiandrosterone (DHEA), which requires significantly higher concentrations to achieve similar effects .

Astrocytes

In cultured rat astrocytes, this compound effectively inhibited G6PDH activity without compromising cell viability or glucose metabolism. Specifically, it reduced the activity of pathways dependent on NADPH, such as:

- NQO1-mediated reduction : Impairment in the reduction of WST1 by NQO1 was observed at concentrations between 3 and 6 µM.

- Glutathione metabolism : The regeneration of GSH from GSSG was notably affected .

Immune Cells

This compound's effects are particularly pronounced in immune cells:

- T Cells : It significantly decreases NADPH levels and inflammatory cytokine production in activated T cells. The compound's impact on NADPH generation was rapid and reversible, with complete recovery observed within two hours after removal .

- Neutrophils : In these cells, this compound suppresses the respiratory burst, a critical component of the immune response .

Cancer Cells

Research indicates that this compound can induce cell death in cancer cells through mechanisms involving oxidative stress. For example:

- Melanoma Cells : Treatment with this compound led to decreased tolerance to hydrogen peroxide (H2O2), suggesting enhanced sensitivity to oxidative damage. This effect was associated with immunogenic cell death markers .

Table 1: Summary of Biological Effects of this compound

| Cell Type | Effect on G6PD Activity | Impact on NADPH Levels | Additional Findings |

|---|---|---|---|

| Astrocytes | Significant inhibition | Decreased | No effect on viability or glucose metabolism |

| Activated T Cells | Marked decrease | Rapid depletion | Reduced cytokine production |

| Neutrophils | Inhibition observed | Decreased | Suppressed respiratory burst |

| Melanoma Cells | Induced cell death | Decreased | Increased sensitivity to oxidative stress |

Research Highlights

- Astrocytic Metabolism : Application of this compound revealed that astrocytes rely heavily on PPP for maintaining redox balance, highlighting the enzyme's role in neuroprotection against oxidative stress .

- Immune Modulation : In T cells, this compound not only reduced NADPH but also modulated inflammatory responses, suggesting therapeutic potential in autoimmune diseases or cancer immunotherapy .

- Cancer Therapy Insights : Studies indicate that inhibiting G6PD with this compound may enhance the efficacy of immune checkpoint inhibitors by inducing immunogenic cell death in tumors .

特性

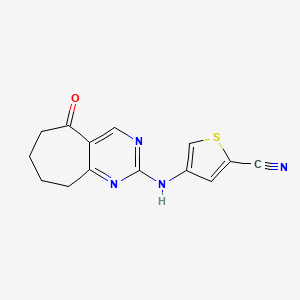

IUPAC Name |

4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWCHVCZOGGQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does G6PDi-1 interact with its target and what are the downstream effects?

A: this compound (4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile) is a cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD) [, , ]. This enzyme is the rate-limiting step in the pentose phosphate pathway (PPP), which is the main producer of NADPH in the cytosol []. By inhibiting G6PD, this compound disrupts the PPP and reduces NADPH availability. This impacts several cellular processes, including de novo lipogenesis, antioxidant defense, and the production of (R)-2-hydroxyglutarate [(R)-2-HG] in IDH1-mutant cancer cells [].

Q2: Why are IDH1-mutant glioma cells particularly sensitive to this compound?

A: Research suggests that IDH1-mutant glioma cells exhibit increased reliance on the PPP []. This heightened dependence likely stems from the mutant IDH1 enzyme's need for NADPH to convert α-ketoglutarate (αKG) to (R)-2-HG []. This metabolic alteration renders IDH1-mutant cells more susceptible to G6PD inhibition by this compound, leading to decreased viability and increased cell death compared to their wild-type counterparts [].

Q3: What are the implications of the observed correlation between G6PD expression and survival in IDH1-mutant glioma patients?

A: Analysis of the TCGA lower-grade glioma dataset revealed a correlation between elevated G6PD expression and poorer overall survival in IDH1-mutant patients []. This finding further supports the concept that IDH1-mutant gliomas are highly reliant on G6PD activity for survival, making it a potential therapeutic target [].

Q4: What analytical methods are employed to study the effects of this compound?

A: Various techniques are used to investigate the effects of this compound, including cell viability assays (e.g., IC50 determination using propidium iodide uptake), gene knockout experiments, electrophysiological recordings in brain slices, measurement of intracellular ROS levels, assessment of glucose/oxygen consumption, and analysis of NAD(P)H levels [, ]. These methods provide insights into the cellular and physiological consequences of G6PD inhibition by this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。